1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with 2,4,6-trimethylbenzyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the carbonitrile group can facilitate interactions with nucleophiles, while the benzyl group may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-Benzylcyclobutane-1-carbonitrile: Lacks the methyl substitutions on the benzyl group.
1-(2,4-Dimethylbenzyl)cyclobutane-1-carbonitrile: Has two methyl groups instead of three.
1-(2,6-Dimethylbenzyl)cyclobutane-1-carbonitrile: Methyl groups are positioned differently.
Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is unique due to the specific arrangement of methyl groups on the benzyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C15H19N |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19N/c1-11-7-12(2)14(13(3)8-11)9-15(10-16)5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
SOPOJAGWCJCEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2(CCC2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.